molecular formula C11H11ClN2O2 B1437332 ethyl 4-chloro-6-methyl-1H-pyrrolo[3,2-c]pyridine-2-carboxylate CAS No. 1082847-63-9

ethyl 4-chloro-6-methyl-1H-pyrrolo[3,2-c]pyridine-2-carboxylate

Cat. No. B1437332
M. Wt: 238.67 g/mol
InChI Key: LCSGMPHBDQEYAW-UHFFFAOYSA-N
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Description

Ethyl 4-chloro-6-methyl-1H-pyrrolo[3,2-c]pyridine-2-carboxylate is a chemical compound with the CAS Number: 1234616-15-9 . It has a molecular weight of 224.65 .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the linear formula: C10H9CLN2O2 . More detailed structural information can be found in the 2D Mol file or the computed 3D SD file .


Chemical Reactions Analysis

While specific chemical reactions involving ethyl 4-chloro-6-methyl-1H-pyrrolo[3,2-c]pyridine-2-carboxylate are not available, related compounds have shown potent activities against FGFR1, 2, and 3 .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 224.65 . It is stored at room temperature . More detailed physical and chemical properties may be available from the supplier .

Scientific Research Applications

Chemical Reactions and Syntheses

  • Ethyl 4-chloro-6-methyl-1H-pyrrolo[3,2-c]pyridine-2-carboxylate is involved in a variety of chemical reactions. For instance, it reacts with O-nucleophiles to yield 4-(phenoxymethyl)- and 4-(methoxymethyl)pyridine-3-carboxylates, and with N-nucleophiles to provide ethyl 6-alkyl(phenyl)-2-methyl-4-[(dimethylamino)methyl]pyridine-3-carboxylates and trisubstituted 1,2-dihydro-3H-pyrrolo[3,4-c]pyridin-3-ones (Gadzhili et al., 2015).
  • Synthesis of 4,7-dihydro-4-oxo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acids from ethyl 5-methyl(or 5H)-2-aminopyrrole-3-carboxylate has been documented. One of the compounds synthesized showed antibacterial activity in vitro (Toja et al., 1986).
  • The compound is also used in the synthesis of ethyl 4-cyano-5-hydroxy-2-methyl-1H-pyrrole-3-carboxylate and ethyl (2Z)-(4-cyano-5-oxopyrrolidin-2-ylidene)ethanoate, leveraging reactions involving triethylamine (Dawadi & Lugtenburg, 2011).

Pharmaceutical Research

  • Ethyl 4-chloro-6-methyl-1H-pyrrolo[3,2-c]pyridine-2-carboxylate contributes to the synthesis of pharmaceutical compounds. For example, it is a precursor in the synthesis of novel ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products via condensation with pyrazole-5-amine derivatives and activated carbonyl groups. This process is valuable for preparing new N-fused heterocycle products (Ghaedi et al., 2015).

Antioxidant Activity Studies

  • Research also includes studies on antioxidant activity. For instance, novel compounds synthesized from ethyl 4-chloro-6-methyl-1H-pyrrolo[3,2-c]pyridine-2-carboxylate have been compared to ascorbic acid for their antioxidant capabilities (Zaki et al., 2017).

Safety And Hazards

The compound has been classified with the hazard statements H302 and H317, indicating that it is harmful if swallowed and may cause an allergic skin reaction . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and washing thoroughly after handling (P264) .

properties

IUPAC Name

ethyl 4-chloro-6-methyl-1H-pyrrolo[3,2-c]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2O2/c1-3-16-11(15)9-5-7-8(14-9)4-6(2)13-10(7)12/h4-5,14H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCSGMPHBDQEYAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N1)C=C(N=C2Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 4-chloro-6-methyl-1H-pyrrolo[3,2-c]pyridine-2-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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ethyl 4-chloro-6-methyl-1H-pyrrolo[3,2-c]pyridine-2-carboxylate
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ethyl 4-chloro-6-methyl-1H-pyrrolo[3,2-c]pyridine-2-carboxylate
Reactant of Route 3
ethyl 4-chloro-6-methyl-1H-pyrrolo[3,2-c]pyridine-2-carboxylate
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ethyl 4-chloro-6-methyl-1H-pyrrolo[3,2-c]pyridine-2-carboxylate
Reactant of Route 5
ethyl 4-chloro-6-methyl-1H-pyrrolo[3,2-c]pyridine-2-carboxylate
Reactant of Route 6
ethyl 4-chloro-6-methyl-1H-pyrrolo[3,2-c]pyridine-2-carboxylate

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